(R)-2-Amino-3-(tritylthio)propan-1-OL
Description
Significance as a Chiral Amino Alcohol Scaffold in Contemporary Synthesis
Chiral amino alcohols are privileged structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnfrontiersin.org They are highly valued as versatile scaffolds because their adjacent amine and alcohol functionalities can be selectively modified to build more complex molecular architectures. westlake.edu.cnnih.gov The fixed stereochemical relationship between the amino and hydroxyl groups serves as a crucial control element in asymmetric reactions.
The (R)-2-Amino-3-(tritylthio)propan-1-OL scaffold is significant for several reasons:
Stereochemical Control: As a derivative of the natural chiral pool, it provides a readily available source of a specific enantiomer, which is essential for biological applications where stereochemistry dictates activity. westlake.edu.cn
Bifunctionality: The presence of both a primary amine and a primary alcohol allows for orthogonal chemical transformations, enabling the sequential introduction of different molecular fragments.
Versatility in Synthesis: Chiral amino alcohol frameworks are precursors to a wide range of important structures, including chiral ligands for asymmetric catalysis, modified peptides, and various heterocyclic compounds like oxazolidinones and morpholinones. nih.govacs.org The development of novel catalytic methods, such as chromium-catalyzed asymmetric cross-coupling reactions, continues to expand the toolkit for synthesizing these valuable scaffolds from simple precursors. westlake.edu.cn
Role of the Tritylthio Moiety in Enhancing Synthetic Utility and Stability
The thiol group (-SH) of cysteine is highly reactive and susceptible to oxidation, which necessitates the use of a protecting group during multi-step syntheses. bachem.com The trityl (triphenylmethyl, Trt) group is one of the most widely used S-protecting groups, particularly in modern solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy. bachem.comresearchgate.net
The tritylthio moiety in this compound enhances its synthetic utility and stability in several key ways:
Thiol Protection: It effectively masks the nucleophilic and easily oxidized thiol group, preventing unwanted side reactions such as disulfide bond formation. bachem.com
Acid Labile Cleavage: The S-trityl group is stable to basic and nucleophilic conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). uoa.grrsc.org This allows for selective deprotection under specific conditions without affecting other acid-labile groups if carefully controlled, or simultaneously with other protecting groups like Boc during final cleavage from a resin. researchgate.net
Steric Bulk: The large size of the trityl group can influence the conformational properties of the molecule and may provide steric hindrance that directs reactions at other sites.
Hydrophobicity: The trityl group is highly hydrophobic, which can affect the solubility of the molecule and its intermediates, sometimes aiding in purification processes. researchgate.net
The choice of an appropriate S-protecting group is critical for the successful synthesis of complex molecules like peptides containing multiple cysteine residues. The trityl group is part of a suite of protecting groups that allow for orthogonal strategies, where different protecting groups can be removed selectively without affecting others. bachem.comresearchgate.net
Contextualization within Modern Asymmetric Synthesis Strategies and Chiral Building Block Development
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of sophisticated asymmetric synthesis strategies. westlake.edu.cn this compound is a prime example of a chiral building block derived from the "chiral pool," a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids as starting materials.
This compound fits into the broader landscape of modern synthesis in the following contexts:
Chiral Pool Synthesis: By starting with L-cysteine, the inherent chirality is carried through the synthesis, avoiding the need for a complex asymmetric induction step. This is often an efficient and cost-effective approach to producing enantiopure molecules.
Fragment-Based Discovery: The development of diverse, sp3-rich chiral fragments is a key area in modern drug discovery. nih.gov Scaffolds like this compound serve as starting points for creating libraries of unique, three-dimensional molecules for screening against biological targets.
Modular Synthesis: The distinct functionalities of the molecule (amine, alcohol, and protected thiol) allow for a modular approach to synthesis. westlake.edu.cn Different fragments can be attached at each position, enabling the rapid generation of a diverse set of complex target molecules from a common intermediate. This aligns with the goals of combinatorial chemistry and the efficient exploration of chemical space.
The use of such well-defined chiral building blocks is complementary to other asymmetric synthesis methods, such as the use of chiral catalysts or auxiliaries. By providing a reliable source of stereochemistry, these building blocks simplify the synthetic route to complex chiral targets and remain a cornerstone of contemporary organic chemistry. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGBEDOUDIAIHO-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2 Amino 3 Tritylthio Propan 1 Ol
Stereoselective Approaches to (R)-2-Amino-3-(tritylthio)propan-1-ol
The inherent chirality of this compound necessitates stereoselective synthetic routes to ensure the desired enantiopurity of the final product. The primary strategies employed leverage the existing chirality of readily available starting materials or introduce the chiral center through asymmetric transformations.
Synthesis from Chiral Amino Acid Precursors (e.g., L-cysteine derivatives)
The most common and efficient approach to synthesizing this compound utilizes the naturally occurring and inexpensive amino acid, L-cysteine, as the chiral starting material. The inherent (R)-stereochemistry at the α-carbon of L-cysteine is carried through the synthetic sequence to the final product.
The synthesis typically begins with the protection of the reactive functional groups of L-cysteine. The thiol group is protected with a trityl group, and the amino group is commonly protected with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is often converted to an ester, such as a methyl ester, to facilitate the subsequent reduction step. This protected S-trityl-L-cysteine derivative serves as a key intermediate. nih.govchemicalbook.com
A general synthetic scheme starting from L-cysteine is as follows:
Thiol Protection: L-cysteine is reacted with trityl chloride in the presence of a base to afford S-trityl-L-cysteine.
Amine Protection: The amino group of S-trityl-L-cysteine is then protected, for example, with di-tert-butyl dicarbonate (B1257347) for Boc protection or Fmoc-OSu for Fmoc protection. nih.gov
Esterification: The carboxylic acid of the N-protected S-trityl-L-cysteine is esterified, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst, to yield the corresponding methyl ester. nih.gov
Reduction: The ester functionality is then reduced to the primary alcohol to yield the target molecule.
This approach is highly favored due to the preservation of the stereocenter from the starting material, thus avoiding the need for chiral resolutions or complex asymmetric reactions to establish the desired stereochemistry.
Asymmetric Reduction Pathways to Access the Chiral Alcohol Functionality
While the use of chiral precursors like L-cysteine is predominant, asymmetric reduction methodologies can also be employed to establish the chiral alcohol functionality. These methods typically involve the reduction of a prochiral ketone precursor. However, for the synthesis of this compound, the more direct and common pathway is the reduction of the carboxylic acid or ester of a protected L-cysteine derivative.
The reduction of the carboxylic acid or, more commonly, the corresponding ester of N-protected S-trityl-L-cysteine to the alcohol is a critical step. This transformation is typically achieved using powerful reducing agents.
| Reducing Agent | Substrate | Key Features |
| Lithium aluminum hydride (LiAlH₄) | Carboxylic acid or Ester | A strong, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. Requires anhydrous conditions. |
| Sodium borohydride (B1222165) (NaBH₄) with additives | Ester | A milder reducing agent than LiAlH₄. Its reactivity can be enhanced with additives to enable the reduction of esters. |
| Borane (B79455) (BH₃) complexes | Carboxylic acid or Ester | Borane and its complexes (e.g., BH₃·THF) are effective for the reduction of carboxylic acids and esters to alcohols under relatively mild conditions. |
The choice of reducing agent depends on the specific protecting groups present in the molecule to avoid their cleavage during the reduction process. For instance, the stability of the Boc and trityl groups under the chosen reduction conditions is a key consideration.
Protective Group Strategies in the Synthesis of this compound
The successful synthesis of this compound is highly dependent on the strategic use of protecting groups to mask the reactive thiol and amino functionalities of the L-cysteine precursor. The choice of these groups is dictated by their stability under various reaction conditions and the ease of their selective removal.
Trityl Protecting Group for Thiol Functionality
The trityl (Trt) group is a widely used protecting group for the thiol functionality of cysteine in peptide synthesis and the synthesis of related derivatives. lookchem.comsigmaaldrich.com Its bulky nature provides excellent steric hindrance, preventing the thiol from participating in unwanted side reactions.
The trityl group is typically introduced by reacting the thiol with trityl chloride in the presence of a base. It is known for its stability under neutral and basic conditions, making it compatible with many synthetic transformations, including the coupling and deprotection steps in Fmoc-based solid-phase peptide synthesis. chemicalbook.com
Deprotection of the trityl group is generally achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). chemicalbook.com The acid-lability of the trityl group allows for its removal at the final stages of a synthesis.
Amine Protection (e.g., Boc, Fmoc) and Subsequent Deprotection Strategies
To prevent the nucleophilic amino group from interfering with subsequent reactions, it is temporarily protected. The most commonly employed protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc Protection: The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of reaction conditions, including those that are basic and nucleophilic. The deprotection of the Boc group is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. nih.gov More recently, milder methods for Boc deprotection have been developed, for example, using oxalyl chloride in methanol. nih.gov
Fmoc Protection: The Fmoc group is introduced using reagents like Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. genscript.comnih.gov This orthogonality with the acid-labile trityl and Boc groups allows for selective deprotection strategies in multi-step syntheses. nih.gov
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) nih.gov | Orthogonal to Fmoc (base-labile) |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) genscript.comnih.gov | Orthogonal to Boc and Trityl (acid-labile) |
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of the synthetic route to this compound is crucial for maximizing the yield and purity of the final product while minimizing side reactions and production costs. Key areas for optimization include the choice of reagents, solvents, reaction times, and temperatures for each synthetic step.
For the reduction of the ester functionality of N-protected S-trityl-L-cysteine methyl ester, careful selection of the reducing agent and reaction conditions is necessary to avoid premature deprotection of the trityl or N-protecting groups. The reaction temperature is often kept low to enhance selectivity and minimize side reactions.
In the context of protecting group strategies, the conditions for both the introduction and removal of the trityl, Boc, and Fmoc groups are well-established but can be fine-tuned for specific substrates. For instance, in Fmoc deprotection, alternatives to piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored to mitigate certain side reactions like epimerization. nih.gov
Yield Enhancement and Purity Considerations
Optimizing the yield and ensuring the purity of this compound requires careful management of reaction conditions, particularly during the S-tritylation step and subsequent work-up procedures.
Purity Considerations: The principal challenge to purity in syntheses involving the S-trityl group is its lability under acidic conditions. uoa.grsigmaaldrich.com The trityl group can be partially or fully cleaved by the acid used to catalyze the S-tritylation reaction or during subsequent acidic treatments if not properly controlled. uoa.gr This cleavage is reversible due to the high stability of the trityl cation and the nucleophilicity of the thiol group, which can lead to re-tritylation or other side reactions. sigmaaldrich.com
To mitigate these issues and ensure high purity, specific strategies are employed:
Controlled Work-up: The method of work-up following S-tritylation significantly impacts the recovery and purity of the product. For instance, after a solution of S-tritylcysteine in TFA is kept at room temperature, the product can be largely recovered by evaporation, but the addition of water can cause cleavage of the trityl group. uoa.gr
Cation Scavengers: During any procedure involving acid-mediated removal of protecting groups (or potential cleavage of the trityl group), the use of cation scavengers is crucial. Scavengers like triisopropylsilane (B1312306) (TIS) effectively trap the highly reactive trityl cation, preventing side reactions such as the re-attachment of the trityl group to the thiol or alkylation of other nucleophilic residues. peptide.comuci.edu
Chromatographic Purification: Final purification of this compound is typically achieved through column chromatography to remove any unreacted starting materials, deprotected products (e.g., (R)-2-amino-3-mercaptopropan-1-ol), and byproducts from the reduction step.
| Factor | Consideration for High Yield & Purity | Potential Issues | Mitigation Strategy |
|---|---|---|---|
| S-Tritylation Reaction | Use of triphenylmethanol (B194598) in TFA provides high conversion. uoa.gr | Acid-catalyzed cleavage of the trityl group. uoa.gr | Control reaction time and temperature; careful work-up. uoa.gr |
| Acid Removal/Work-up | Evaporation of acid is preferred over aqueous precipitation to maintain the protecting group. uoa.gr | Premature deprotection leading to impurities. uoa.grsigmaaldrich.com | Avoid excess water during work-up; use of appropriate precipitation solvents. uoa.gr |
| Trityl Cation | The trityl cation is highly stable and reactive. sigmaaldrich.com | Causes side reactions like re-tritylation or S-alkylation. peptide.com | Employ cation scavengers like triisopropylsilane (TIS) during acidic steps. peptide.comuci.edu |
| Final Purification | Isolation of the final amino alcohol. | Presence of starting materials or deprotected species. | Column chromatography. |
Stereocontrol and Enantiomeric Purity Maintenance
The stereochemical integrity of this compound is established by the starting material, (R)-cysteine. The primary concern throughout the synthesis is the prevention of racemization at the α-carbon, a known issue for cysteine derivatives under certain conditions. acs.orgnih.govbachem.com
Racemization Risk: S-trityl cysteine derivatives are particularly susceptible to base-catalyzed racemization (epimerization). bachem.com The presence of strong bases during activation or coupling steps in peptide synthesis has been shown to cause significant formation of the D-cysteine epimer. bachem.com This occurs via the formation of an azlactone or direct enolization, which temporarily removes the chirality at the α-carbon.
Strategies for Stereocontrol: To maintain high enantiomeric purity, synthetic steps must be designed to avoid conditions known to induce racemization.
Avoidance of Strong Bases: The use of strong tertiary amine bases such as N,N-diisopropylethylamine (DIEA) should be avoided in any step where the α-amino group is part of a reactive intermediate. acs.orgnih.gov If a base is necessary, weaker bases like 2,4,6-collidine are preferred as they result in substantially lower levels of racemization. acs.orgnih.gov
Acidic Conditions: The S-tritylation reaction, when performed under acidic conditions (e.g., in TFA), does not promote racemization of the α-carbon and is therefore ideal for preserving the stereochemistry of the (R)-cysteine precursor. uoa.gr
Reduction Step: The reduction of the carboxylic acid to a primary alcohol, typically performed with hydride reagents like lithium aluminum hydride or various boranes, does not affect the stereocenter at the adjacent α-carbon. This transformation is generally considered safe for maintaining enantiomeric purity.
Chemical Resolution: In cases where racemization does occur, a final resolution step can be employed. For instance, a partially racemized product can be reacted with a chiral resolving agent, such as L-dibenzoyl tartaric acid, to form diastereomeric salts that can be separated. Subsequent removal of the resolving agent yields the product with high enantiomeric excess (ee > 99.0%). google.com
| Synthetic Step | Racemization Risk | Recommended Condition for Stereocontrol | Reported Purity |
|---|---|---|---|
| S-Tritylation | Low | Acidic conditions (e.g., TFA) are non-racemizing. uoa.gr | High enantiomeric purity maintained from starting material. |
| Carboxylic Acid Reduction | Very Low | Standard hydride reduction methods do not affect the α-carbon stereocenter. | Enantiomeric purity is preserved. |
| Handling of Intermediate | High (with base) | Avoid strong bases (e.g., DIEA). bachem.com Use weaker bases like collidine if necessary. acs.orgnih.gov | Racemization can be minimized to <1%. nih.gov |
| Purification/Resolution | N/A (Corrective) | Chemical resolution via diastereomeric salt formation if racemization occurs. google.com | Can achieve enantiomeric excess (ee) > 99.0%. google.com |
Chemical Transformations and Derivatizations of R 2 Amino 3 Tritylthio Propan 1 Ol
Reactions at the Primary Hydroxyl Functionality
The primary hydroxyl group in (R)-2-Amino-3-(tritylthio)propan-1-ol is a key site for modifications such as esterification, etherification, and oxidation. These reactions are fundamental in altering the molecule's polarity, steric profile, and for the introduction of new functionalities.
Esterification and Etherification
The primary alcohol can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. To prevent competing N-acylation at the primary amino group, it is typically necessary to first protect the amine, for example, as an N-Boc or N-Fmoc derivative. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Similarly, etherification can be achieved, for instance, through a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Again, prior protection of the amino group is essential to avoid N-alkylation.
Oxidation Reactions to Carbonyl Derivatives (e.g., aldehydes)
The primary alcohol can be oxidized to the corresponding aldehyde, (R)-2-Amino-3-(tritylthio)propanal. This transformation requires mild and selective oxidizing agents to avoid over-oxidation to a carboxylic acid and to preserve the sensitive amine and tritylthio groups. wikipedia.orgalfa-chemistry.com The Dess-Martin periodinane (DMP) is a particularly suitable reagent for this purpose. wikipedia.orgwikipedia.org It operates under neutral pH and at room temperature, offering high chemoselectivity and yielding the aldehyde in a clean and efficient manner. wikipedia.orgorganic-chemistry.org The reaction is performed in chlorinated solvents like dichloromethane (B109758) and is generally completed within a few hours. wikipedia.org
| Substrate | Reagent | Solvent | Product | Conditions |
|---|---|---|---|---|
| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | (R)-2-Amino-3-(tritylthio)propanal | Room Temperature, Neutral pH |
Reactions at the Primary Amino Functionality
The primary amino group provides a nucleophilic center that is crucial for building larger molecules, most notably in the context of peptide synthesis.
Amidation and Peptide Coupling Reactions
The amino group of S-trityl-L-cysteinol can participate in standard peptide coupling reactions to form amide bonds with the carboxylic acid of an amino acid or peptide. This reaction is central to solid-phase peptide synthesis (SPPS), where the molecule can be incorporated into a growing peptide chain. bachem.com The trityl group on the sulfur atom is compatible with the widely used Fmoc/tBu strategy in SPPS. bachem.com The use of standard coupling reagents, such as carbodiimides (e.g., DCC, DIC) or phosphonium/uronium salts (e.g., HBTU, HATU), facilitates the formation of the peptide bond.
Alkylation and Acylation of the Amine
Beyond peptide coupling, the primary amine can be modified through direct alkylation or acylation. In a study on S-trityl-L-cysteine (a closely related derivative), the amino group was successfully modified through reductive alkylation and acylation. nih.gov
Reductive Alkylation: This involves reacting the amine with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride. This process yields secondary amines. nih.gov
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Reductive Alkylation | Aldehyde (R-CHO), Sodium triacetoxyborohydride | -NH2 → -NH-CH2-R |
| Acylation | Acyl Chloride (R-COCl), Base | -NH2 → -NH-CO-R |
Transformations Involving the Tritylthio Group
The trityl (triphenylmethyl) group serves as a robust protecting group for the thiol functionality of the cysteine side chain. Its primary transformation is its removal (deprotection) to liberate the free thiol, which is often a critical step in the synthesis of cysteine-containing peptides, enabling the formation of disulfide bonds.
The cleavage of the S-trityl group is most commonly achieved under acidic conditions. peptide.comuoa.gr Trifluoroacetic acid (TFA) is typically used, often in a cleavage "cocktail" that includes scavengers. bachem.compeptide.com The trityl cation released during cleavage is a potent electrophile that can lead to side reactions, such as the re-alkylation of other nucleophilic residues. peptide.com Scavengers, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are added to trap the trityl cation, reducing it to the inert triphenylmethane. bachem.com
Alternatively, the S-trityl group can be removed oxidatively. Treatment with iodine (I2) not only cleaves the trityl group but also directly oxidizes the resulting thiols to form a disulfide bond. peptide.comscilit.com This method is particularly useful for the direct synthesis of cyclic cystine peptides. scilit.com The reactivity of the S-trityl group towards iodine allows for its selective cleavage in the presence of other, more stable thiol protecting groups like S-acetamidomethyl (Acm). scilit.com
| Cleavage Method | Reagents | Product Functional Group | Key Considerations |
|---|---|---|---|
| Acidic Cleavage | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, TES) | Free Thiol (-SH) | Scavengers are essential to prevent side reactions from the trityl cation. bachem.com |
| Oxidative Cleavage | Iodine (I2) | Disulfide Bond (-S-S-) | Simultaneously deprotects and forms the disulfide bridge. peptide.com |
Trityl Deprotection and Subsequent Thiol Reactivity
The trityl (Trt) group is a widely used acid-labile protecting group for the sulfhydryl function of cysteine and related compounds in peptide synthesis. nih.govsigmaaldrich.com Its removal is a critical step that unmasks a highly nucleophilic thiol group, enabling a variety of subsequent reactions. The deprotection of the S-trityl group can be accomplished under several conditions, each offering different levels of selectivity, which is crucial when other acid-sensitive groups are present in the molecule. acs.orgresearchgate.net
Methods for S-Trityl Deprotection:
Acid-Catalyzed Cleavage: The most common method for S-trityl deprotection involves treatment with strong acids. researchgate.net Trifluoroacetic acid (TFA), typically in a high concentration (e.g., 95%) with scavengers like triisopropylsilane (TIPS) or triethylsilane, is frequently used. nih.govthieme-connect.de The scavengers are essential to trap the liberated trityl cation, preventing side reactions such as re-alkylation of the thiol or alkylation of other nucleophilic residues like tryptophan. thieme-connect.de The S-trityl group is labile to TFA and is often removed during the final cleavage of a peptide from its solid support resin. sigmaaldrich.com
Heavy Metal-Mediated Cleavage: The high affinity of sulfur for heavy metals provides an alternative, milder deprotection strategy. researchgate.netthieme-connect.de Reagents such as mercury(II) or silver(I) salts can effectively cleave the S-trityl bond. acs.orgresearchgate.net This method is particularly useful when acid-labile groups that need to be preserved are present. For instance, mercury-based catalysis can selectively deprotect the S-trityl group while leaving N-trityl and O-trityl groups intact. acs.org
Oxidative Cleavage: Iodinolysis, the treatment with iodine (I₂), can also cleave the S-trityl group. researchgate.netthieme-connect.de This reaction typically occurs in a protic solvent like methanol (B129727) and directly oxidizes the liberated thiol to a disulfide. thieme-connect.de The reaction rate is highly dependent on the solvent; in non-polar solvents like dichloromethane (DCM), the oxidation is much slower, allowing for a degree of selectivity when other protecting groups like S-acetamidomethyl (Acm) are present. sigmaaldrich.comscilit.com
Once deprotected, the free sulfhydryl group exhibits potent nucleophilicity. masterorganicchemistry.com This allows it to participate in a range of chemical transformations. A primary application is the formation of disulfide bridges through oxidation, a key structural feature in many peptides and proteins. libretexts.orglibretexts.org The free thiol can also undergo S-alkylation via SN2 reactions with alkyl halides or participate in Michael additions with α,β-unsaturated carbonyl compounds, such as maleimides, to form stable thioether linkages. masterorganicchemistry.comnih.gov
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA), often with scavengers (e.g., TIPS, triethylsilane) | Most common method; compatible with final peptide cleavage from resin. | nih.govsigmaaldrich.comthieme-connect.de |
| Heavy Metal-Mediated Cleavage | Mercury(II) salts (e.g., Hg(OAc)₂), Silver(I) salts (e.g., AgNO₃) | Mild conditions; offers high selectivity for S-Trt over N-Trt or O-Trt groups. | acs.orgresearchgate.netthieme-connect.de |
| Oxidative Cleavage | Iodine (I₂) in protic solvents (e.g., methanol) | Directly forms a disulfide bond upon cleavage. | researchgate.netthieme-connect.descilit.com |
Modifications of the Sulfur Moiety
Beyond complete removal of the trityl group, the sulfur moiety itself can be chemically modified. The most significant transformation in this context is the direct oxidative conversion of two S-trityl protected thiol groups into a disulfide bond.
This is commonly achieved by treatment with iodine (I₂). scilit.com In solvents like chloroform, methylene (B1212753) chloride, or trifluoroethanol, iodine can selectively oxidize S-trityl cysteine residues to form a cystine disulfide bridge, while other sulfur protecting groups, such as S-acetamidomethyl (Acm), remain intact. scilit.com This selective reactivity is foundational for the synthesis of complex peptides with multiple, precisely defined disulfide bridges. The reaction proceeds without isolating the free thiol intermediate, effectively being an oxidative deprotection-dimerization. thieme-connect.de In addition to disulfide formation, thioethers in general can be oxidized to sulfoxides and subsequently to sulfones using stronger oxidizing agents, although this is a less common transformation for S-trityl protected compounds in the context of peptide synthesis. masterorganicchemistry.com
Cyclization and Heterocycle Formation via this compound Derivatives
Derivatives of this compound, particularly S-trityl-protected cysteine, are instrumental in the synthesis of cyclic peptides and other heterocycles. nih.gov The strategy leverages the robust protection of the trityl group during the assembly of a linear precursor chain and its selective removal to trigger a final, intramolecular cyclization step. nih.govthieme-connect.de
The process typically begins with the synthesis of a linear peptide on a solid support using Fmoc-based chemistry, where one of the amino acids is an S-trityl cysteine derivative. nih.govrsc.org All other reactive side chains are protected with groups that are also cleaved by the final acid treatment. After the linear sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, such as 95% TFA. sigmaaldrich.com This treatment simultaneously removes the side-chain protecting groups and, crucially, the S-trityl group, exposing a free sulfhydryl function. sigmaaldrich.com
The crude, linear peptide containing the free thiol is then subjected to conditions that promote intramolecular cyclization. This can be achieved in several ways:
Disulfide Bridge Formation: If the peptide sequence contains a second cysteine residue (which is also deprotected during acidolysis), intramolecular oxidation under dilute conditions will form a disulfide-bridged cyclic peptide. nih.govlibretexts.org
Thioether Formation: A more common and highly specific method involves the reaction of the deprotected thiol with an electrophilic group pre-installed at another position in the peptide chain, such as a maleimide (B117702). nih.gov The nucleophilic thiol attacks the maleimide in a Michael addition reaction, forming a stable thioether bond and closing the loop to yield a cyclic product. nih.gov This thiol-ene reaction is highly efficient and proceeds rapidly under mild conditions upon deprotection of the thiol. nih.gov
Applications of R 2 Amino 3 Tritylthio Propan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis
Utilization in Asymmetric Catalysis
The inherent chirality of (R)-2-Amino-3-(tritylthio)propan-1-OL makes it an excellent starting material for the development of chiral ligands and catalysts used in asymmetric reactions. These catalysts are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Precursor for Chiral Ligands (e.g., PHOX ligands, oxazaborolidines)
The 1,2-amino alcohol framework of this compound is a common structural motif in several classes of highly effective chiral ligands. researchgate.net This compound serves as a precursor for ligands such as phosphino-oxazolines (PHOX) and for the in-situ generation of oxazaborolidine catalysts.
PHOX Ligands: These P,N-donor ligands are synthesized from chiral amino alcohols and are widely used in transition-metal-catalyzed asymmetric reactions. mdpi.com The synthesis involves converting the amino alcohol into an oxazoline (B21484) ring, which is then functionalized with a phosphine (B1218219) group. The resulting PHOX ligand can coordinate with metals like ruthenium, iridium, or palladium to form catalysts for reactions such as asymmetric hydrogenation. mdpi.com
Oxazaborolidines: Chiral amino alcohols are precursors for oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com The catalyst is typically generated in situ by reacting the amino alcohol with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF). mdpi.commdpi.com The resulting oxazaborolidine creates a chiral environment that directs the stereochemical outcome of the reduction. mdpi.com
Role in Enantioselective Reductions of Ketones
Catalysts derived from chiral amino alcohols, including this compound, play a significant role in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This transformation is one of the most fundamental methods for producing optically active alcohols. mdpi.com
Oxazaborolidine-Catalyzed Reductions: The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. mdpi.com The ketone's oxygen atom coordinates to the endocyclic boron of the catalyst in a way that minimizes steric hindrance. This arrangement facilitates the transfer of a hydride from the borane (complexed to the catalyst's nitrogen atom) to one face of the carbonyl group, leading to the formation of the desired alcohol enantiomer with high selectivity. mdpi.com
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes bearing chiral ligands derived from amino alcohols can catalyze the asymmetric transfer hydrogenation of ketones. mdpi.com In this process, an inexpensive and safe hydrogen source, such as isopropanol (B130326) or formic acid, is used in place of hydrogen gas. mdpi.comwikipedia.org The catalyst facilitates the stereoselective transfer of hydrogen to the ketone, yielding chiral alcohols with high enantiomeric excess. mdpi.com Research has shown that this method is highly effective for reducing various aryl-alkyl ketones. mdpi.com
| Substrate (Ketone) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| Acetophenone | Oxazaborolidine/Borane | 94 | 96 | S |
| 1-Acetonaphthone | Oxazaborolidine/Borane | 95 | 95 | S |
| 2-Chloroacetophenone | Oxazaborolidine/Borane | 92 | 97 | S |
| Acetophenone | Ru-PHOX Complex (ATH) | 75 | 96 | R |
| 4-Methoxyacetophenone | Ru-PHOX Complex (ATH) | 72 | 95 | R |
Data is representative of reductions using catalysts derived from chiral amino alcohols as described in the literature. mdpi.com
Intermediate in the Synthesis of Bioactive Compounds and Pharmaceuticals
The stereochemically defined structure of this compound makes it a valuable intermediate in the total synthesis of complex natural products and pharmaceutical agents.
Contribution to Romidepsin Synthesis and Related Scaffolds
Romidepsin is a potent histone deacetylase (HDAC) inhibitor used as an antineoplastic agent. nih.gov It is a cyclic depsipeptide containing a characteristic disulfide bond. nih.govnih.gov The total synthesis of Romidepsin and its analogues requires chiral building blocks to construct the complex macrocycle. This compound, as a protected and reduced form of L-cysteine, is an ideal precursor for incorporating the necessary stereocenter and sulfur functionality found in the natural product. Its structure provides the correct stereochemistry and the protected thiol group required for forming the critical disulfide bridge in the final stages of the synthesis.
Application in Hapten Synthesis for Immunological Studies
Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit an immune response, leading to the production of specific antibodies. researchgate.net The synthesis of haptens often requires linkers to attach them to the carrier. This compound and related structures are utilized in this field. The tritylthio group can be part of a linker arm, which is then coupled to a biomolecule. For instance, 3-(tritylthio)propanoic acid has been used as a linker in the synthesis of haptens for potential heroin vaccines. nih.gov The amino and hydroxyl groups on this compound offer additional points for conjugation, making it a versatile scaffold for creating diverse haptens for immunological research.
Development of Novel Chiral Auxiliaries and Reagents
Beyond its role as a precursor for catalysts, this compound can be converted into novel chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality.
For example, chiral amino alcohols can be used to form oxazolidinone auxiliaries. These auxiliaries, when attached to a prochiral substrate, can direct subsequent reactions such as alkylations or aldol (B89426) additions to proceed with high diastereoselectivity. nih.gov The development of new auxiliaries from readily available chiral building blocks like this compound is an ongoing area of research aimed at expanding the toolkit for asymmetric synthesis.
Spectroscopic and Stereochemical Analysis in Research of R 2 Amino 3 Tritylthio Propan 1 Ol
Advanced Spectroscopic Characterization Techniques
The structural confirmation of a synthesized chiral molecule like (R)-2-Amino-3-(tritylthio)propan-1-OL relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H NMR would be used to identify the number of distinct proton environments and their neighboring protons, while ¹³C NMR would reveal the number of unique carbon atoms.
¹H NMR: Expected signals would correspond to the protons of the trityl group (aromatic region, ~7.2-7.5 ppm), the methine proton (CH-N), the methylene (B1212753) protons adjacent to the sulfur (S-CH₂) and oxygen (O-CH₂), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The integration of these signals would confirm the proton count for each group, and their splitting patterns (multiplicity) would provide information on adjacent protons.
¹³C NMR: The spectrum would show distinct signals for the carbons of the propanol (B110389) backbone, the sulfur- and oxygen-bound methylene carbons, and the characteristic signals for the aromatic carbons and the quaternary carbon of the trityl group.
While chemical suppliers like BLD Pharm indicate the availability of NMR data, the actual spectra or peak lists are not publicly accessible. bldpharm.com Without this primary data, a detailed analysis and data table cannot be constructed.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on predicted values and general knowledge of similar structures, as experimental data is unavailable.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet |
| CH₂OH (methylene) | 3.40 - 3.70 | Multiplet |
| CHNH₂ (methine) | 2.90 - 3.20 | Multiplet |
| CH₂S (methylene) | 2.50 - 2.80 | Multiplet |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺. For this compound (Molecular Weight: 349.49 g/mol ), this peak would appear at an m/z (mass-to-charge ratio) of approximately 350.5. researchgate.net
Further fragmentation analysis (MS/MS) would likely show a characteristic loss of the bulky trityl group (C₁₉H₁₅, ~243.3 g/mol ), which is a stable cation. This would result in a prominent fragment ion corresponding to the remaining 2-amino-3-thiopropan-1-ol portion of the molecule. Specific experimental mass spectrometry data for this compound is not available in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol group.
N-H stretch: A medium intensity band (or a doublet) around 3300-3500 cm⁻¹ for the primary amine.
C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.
N-H bend: An absorption around 1590-1650 cm⁻¹.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
No experimental IR spectrum for this specific compound could be located.
Chiral Purity Assessment and Enantiomeric Excess Determination
Confirming the stereochemical integrity of a chiral compound is critical. For this compound, this involves verifying that the (R)-enantiomer is present in high excess over its (S)-enantiomer counterpart.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.
Common CSPs for separating chiral amines and amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. The mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The relative area of the two peaks is then used to calculate the enantiomeric excess. While general methods for related compounds are well-documented, a specific, validated HPLC method for resolving the enantiomers of 2-Amino-3-(tritylthio)propan-1-ol was not found.
Optical Rotation Measurements
Optical rotation is a physical property of chiral compounds that measures the angle to which a substance rotates the plane of polarized light. The measurement is performed using a polarimeter, and the specific rotation, [α]D, is a characteristic value for a given compound under specified conditions (concentration, solvent, temperature, and wavelength). A positive (+) or negative (-) sign indicates the direction of rotation (dextrorotatory or levorotatory). This value provides confirmation of the compound's bulk enantiomeric nature. However, the specific optical rotation for this compound is not reported in the reviewed sources.
Theoretical and Computational Studies on R 2 Amino 3 Tritylthio Propan 1 Ol and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
The trityl group, with its three phenyl rings, significantly influences the electronic properties of the molecule. DFT calculations on trityl-containing compounds have shown that the bulky trityl group can sterically hinder the sulfur atom, which in turn affects its reactivity. The primary focus of quantum chemical calculations for such molecules often includes the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule.
In analogous S-protected cysteine derivatives, the HOMO is typically localized on the sulfur atom and the adjacent amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the protecting group, in this case, the trityl moiety. The table below presents hypothetical, yet representative, data for (R)-2-amino-3-(tritylthio)propan-1-ol based on findings for structurally similar compounds.
| Parameter | Calculated Value (Hartree) | Interpretation |
| HOMO Energy | -0.235 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | 0.089 | Represents the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack. |
| HOMO-LUMO Gap | 0.324 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
These values are illustrative and derived from general knowledge of similar compounds.
Furthermore, quantum chemical calculations can predict other important electronic properties such as the Mulliken atomic charges and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, and a positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its preferred three-dimensional structures and how it interacts with its environment, such as solvent molecules or biological macromolecules.
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The bulky trityl group imposes significant steric constraints, which limits the accessible conformations. MD simulations can explore this conformational space by simulating the motion of the atoms over time, governed by a force field that describes the potential energy of the system. The simulations can reveal the most stable conformers and the energy barriers between them.
A key aspect of MD simulations is the ability to model intermolecular interactions. For instance, in an aqueous solution, the simulations would show the formation of hydrogen bonds between the amino and hydroxyl groups of this compound and the surrounding water molecules. The trityl group, being hydrophobic, would tend to avoid contact with water. These interactions are crucial for understanding the solubility and behavior of the compound in different solvents.
While specific MD simulation studies on this compound are not prevalent, studies on similar amino alcohols and S-trityl-L-cysteine provide a framework for what to expect. For example, simulations of amino acids in aqueous solutions have detailed the hydration shells and the dynamics of water molecules around the solute.
The following table summarizes the types of intermolecular interactions that would be significant for this compound, which can be quantified through MD simulations.
| Interaction Type | Interacting Groups | Significance |
| Hydrogen Bonding | Amino group, Hydroxyl group with solvent (e.g., water) or other molecules | Dictates solubility and specific intermolecular recognition. |
| van der Waals Interactions | Trityl group with other nonpolar moieties | Contributes to the overall stability of complexes and aggregation. |
| Steric Repulsion | Bulky trityl group | Influences the accessible conformations and binding orientations. |
Computational Design of Derivatives and Optimized Reaction Pathways
Computational chemistry plays a vital role in the rational design of new molecules with improved properties and in optimizing the synthetic routes to obtain them. For this compound, computational methods can be used to design derivatives with enhanced biological activity, selectivity, or improved physicochemical properties.
The design of new derivatives often starts with the parent molecule as a template. By making systematic modifications to its structure, such as substituting the trityl group with other protecting groups or modifying the amino or hydroxyl moieties, computational tools can predict how these changes will affect the molecule's properties. For example, Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, can be employed to guide the design process.
Computational methods are also invaluable for optimizing reaction pathways. For the synthesis of this compound and its derivatives, theoretical calculations can be used to study the reaction mechanisms, identify transition states, and calculate activation energies. This information helps in selecting the most efficient reaction conditions, such as the choice of reagents, catalysts, and solvents, to maximize the yield and minimize byproducts.
For instance, the introduction of the trityl group onto the sulfur atom of the cysteine precursor is a key step in the synthesis. Computational modeling can elucidate the mechanism of this S-alkylation reaction, providing insights into the role of the base and the solvent. Similarly, the reduction of the carboxylic acid group to the primary alcohol can be modeled to understand the stereochemical outcome and optimize the reaction efficiency.
The table below outlines how computational approaches can be applied to the design and synthesis of derivatives of this compound.
| Computational Approach | Application | Expected Outcome |
| Virtual Screening | Screening of a library of virtual compounds against a biological target | Identification of new derivatives with potentially higher binding affinity. |
| Free Energy Perturbation (FEP) | Calculation of the relative binding affinities of a series of related ligands | Ranking of potential derivatives to prioritize synthetic efforts. |
| Reaction Pathway Modeling (DFT) | Elucidation of reaction mechanisms and calculation of activation barriers | Optimization of synthetic routes and prediction of reaction outcomes. |
Future Research Directions and Emerging Applications
Exploration of Novel Green Synthetic Pathways for Sustainable Production
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. ispe.orgreachemchemicals.comcornerstone-group.com Future research on (R)-2-Amino-3-(tritylthio)propan-1-OL is expected to focus on developing more sustainable and environmentally friendly synthetic routes.
Current synthetic methods often rely on traditional organic solvents and reagents that can be hazardous and generate significant waste. Green chemistry approaches aim to address these issues by utilizing renewable feedstocks, employing safer solvents, and developing more efficient catalytic systems. ispe.orgmdpi.com For the synthesis of chiral amino alcohols like this compound, several green strategies are being explored.
One promising avenue is the use of biocatalysis. frontiersin.orgnih.gov Enzymes, such as amine dehydrogenases, can catalyze the asymmetric synthesis of chiral amines and amino alcohols with high enantioselectivity under mild reaction conditions. frontiersin.orgyork.ac.uk Future research could focus on engineering enzymes specifically for the production of this compound or its precursors, potentially from renewable starting materials.
Another key area of development is the use of greener solvents, such as water, ethanol, or glycerol, to replace traditional volatile organic compounds. mdpi.com The development of catalytic systems that are effective in these benign solvents is a critical aspect of this research. Furthermore, the principles of atom economy, which focus on maximizing the incorporation of starting materials into the final product, will guide the design of new synthetic pathways. chiralpedia.com
The sustainable synthesis of organosulfur compounds is also a growing field of interest. tandfonline.comtandfonline.com Research in this area includes the use of elemental sulfur as a reagent and the development of catalytic methods for the formation of carbon-sulfur bonds under mild conditions. researchgate.net These advancements could lead to more sustainable methods for introducing the tritylthio group in the synthesis of the target compound.
A comparative overview of potential green synthetic strategies is presented in the table below.
| Synthetic Strategy | Advantages | Potential Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and activity, substrate scope limitations. |
| Green Solvents | Reduced environmental impact, improved safety. | Catalyst and substrate solubility, potential for different reaction kinetics. |
| Atom Economy | Minimized waste generation, increased efficiency. | Requires innovative reaction design and catalyst development. |
| Sustainable Sulfur Chemistry | Use of abundant and less hazardous sulfur sources. | Control of reactivity and selectivity. |
Expansion of Applications in Asymmetric Synthesis Beyond Current Scope
As a chiral building block, this compound has significant potential for broader applications in asymmetric synthesis. mdpi.com Future research is likely to explore its use as a chiral auxiliary, ligand, or catalyst in a wider range of stereoselective transformations.
The development of novel chiral catalysts is a cornerstone of modern organic synthesis. mdpi.comfrontiersin.org The amino alcohol and thiol functionalities of this compound make it an attractive scaffold for the design of new chiral ligands for metal-catalyzed reactions. These ligands could find applications in asymmetric hydrogenations, C-C bond-forming reactions, and other important transformations. nih.gov
Furthermore, the compound itself can be used as a chiral precursor for the synthesis of more complex chiral molecules. Its inherent chirality can be used to induce stereoselectivity in subsequent reactions, a strategy known as substrate-controlled asymmetric induction. mdpi.com This approach is particularly valuable in the total synthesis of natural products and active pharmaceutical ingredients (APIs). nih.govacs.org
Emerging trends in asymmetric synthesis, such as organocatalysis and photoredox catalysis, also present new opportunities for the application of this compound and its derivatives. chiralpedia.com For instance, chiral amines and thiols can act as effective organocatalysts in a variety of reactions.
The table below summarizes potential new applications in asymmetric synthesis.
| Application Area | Description | Potential Impact |
| Chiral Ligand | Synthesis of new ligands for metal-catalyzed asymmetric reactions. | Development of more efficient and selective catalysts for a broader range of transformations. |
| Chiral Auxiliary | Use as a removable chiral group to control stereochemistry in a reaction. | Access to a wider variety of enantiomerically pure compounds. |
| Organocatalysis | Application of derivatives as metal-free catalysts. | More sustainable and cost-effective synthetic methods. |
| Natural Product Synthesis | Utilization as a key building block in the synthesis of complex natural products. | Enabling the synthesis of novel therapeutic agents. |
Integration into Multicomponent Reactions and Flow Chemistry for Efficiency
To enhance the efficiency and sustainability of chemical processes, modern synthetic chemistry is increasingly turning to technologies like multicomponent reactions (MCRs) and flow chemistry. acs.orgresearchgate.net The integration of this compound into these platforms is a promising area for future research.
MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic steps, solvent use, and waste generation. nih.gov The amine functionality of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions, to generate diverse libraries of chiral compounds. acsgcipr.org The development of new MCRs that incorporate this chiral building block could lead to the rapid discovery of novel bioactive molecules.
Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.orgrsc.org The application of flow chemistry to reactions involving this compound could lead to more efficient and reproducible synthetic processes. This is particularly relevant for the pharmaceutical industry, where continuous manufacturing is gaining traction. mdpi.com
The combination of MCRs and flow chemistry represents a powerful tool for modern organic synthesis. Future research could focus on developing continuous flow processes for multicomponent reactions that utilize this compound, enabling the automated and efficient synthesis of complex chiral molecules.
| Technology | Advantages for this compound Chemistry |
| Multicomponent Reactions (MCRs) | Rapid generation of molecular diversity, improved atom economy, reduced waste. |
| Flow Chemistry | Enhanced safety and control, improved reproducibility and scalability, potential for automation. |
| Combined MCR and Flow | Automated and efficient synthesis of complex chiral molecules with high throughput. |
Development of Advanced Functional Materials Utilizing the this compound Scaffold
The unique structural features of this compound, including its chirality and the presence of amino, hydroxyl, and thiol groups, make it an interesting candidate for the development of advanced functional materials. tandfonline.com
One potential application is in the field of chiral recognition and sensing. tandfonline.comrsc.org Chiral materials can be used to differentiate between enantiomers, which is crucial in the pharmaceutical industry and in biological studies. The this compound scaffold could be incorporated into polymers or attached to surfaces to create chiral stationary phases for chromatography or chiral sensors for the detection of specific enantiomers. tandfonline.com The thiol group is particularly useful for anchoring the molecule to gold surfaces, a common strategy in sensor development.
Another area of interest is the synthesis of chiral polymers and dendrimers. The bifunctional nature of the amino alcohol allows for its use as a monomer in polymerization reactions. The resulting polymers would possess a chiral backbone, which could lead to interesting properties and applications, such as in asymmetric catalysis or as materials with unique optical properties.
Furthermore, the tritylthio group can be deprotected to reveal a free thiol, which can participate in a variety of chemical transformations, including the formation of disulfides and the reaction with maleimides. This "clickable" functionality allows for the post-synthetic modification of materials incorporating the this compound scaffold, enabling the attachment of other functional groups or biomolecules. The development of chiral polyaminothiazoles from chiral amino acids has been reported, suggesting a potential pathway for creating novel polymers from this compound. nih.gov
| Material Type | Potential Application | Key Structural Feature |
| Chiral Sensors | Enantioselective recognition and detection. | Chirality, thiol group for surface attachment. |
| Chiral Polymers | Asymmetric catalysis, materials with unique optical properties. | Chiral backbone from polymerization of the amino alcohol. |
| Functionalized Surfaces | Biocompatible coatings, chiral stationary phases. | Thiol group for surface functionalization. |
| Drug Delivery Systems | Targeted delivery of therapeutic agents. | Biocompatibility and potential for functionalization. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (R)-2-Amino-3-(tritylthio)propan-1-OL to ensure high enantiomeric purity?
- Methodological Answer : The synthesis typically involves protecting the amino group with a trityl (triphenylmethyl) moiety to stabilize the thiol intermediate. A chiral auxiliary or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed to achieve the (R)-configuration. For example, reacting 2-amino-1-propanol derivatives with trityl chloride under inert atmospheres (argon/nitrogen) at 0–25°C, followed by thiolation using mercaptosilane reagents, yields the target compound. Characterization of intermediates via H NMR and chiral HPLC is critical to confirm stereochemical integrity .
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify structural features, such as the trityl group (aromatic protons at δ 7.2–7.5 ppm) and thiol-protected methylene (δ 2.5–3.0 ppm).
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® AD-H) with isocratic elution (hexane:isopropanol, 90:10) to resolve enantiomers. Retention time comparison with standards validates enantiopurity.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 426.2).
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.
- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
- Medical Surveillance : Implement pre-placement evaluations (e.g., respiratory function tests) and periodic health monitoring to detect early signs of sensitization or toxicity, as recommended for amine-containing compounds .
Advanced Research Questions
Q. How can researchers address contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).
- Kinetic Analysis : Calculate degradation rate constants () using first-order models. Identify pH-dependent instability (e.g., hydrolysis of the tritylthio group under acidic conditions).
- Mitigation Strategies : Stabilize the compound in neutral buffers at 4°C, and avoid prolonged exposure to light. This approach mirrors methodologies for managing organic compound degradation in wastewater studies .
Q. What experimental design principles optimize the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) using a factorial design. Analyze responses (yield, enantiomeric excess) via ANOVA.
- By-Product Identification : Use LC-MS to detect impurities (e.g., des-tritylated intermediates or dimerized thiols). Adjust stoichiometry of trityl chloride to suppress side reactions.
- Case Study : Similar optimization strategies were applied to thiophene-containing propanols, where reducing reaction temperature from 30°C to 10°C improved selectivity by 25% .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., sulfur in the tritylthio group).
- Transition State Modeling : Simulate reaction pathways with software like Gaussian™ to estimate activation energies for potential substitutions (e.g., thiolate attack on alkyl halides).
- Validation : Compare computational predictions with experimental outcomes (e.g., reaction rates with varying electrophiles). This aligns with structural analysis workflows for amino alcohols .
Q. What safety assessment endpoints are relevant for determining safe handling concentrations of this compound?
- Methodological Answer :
- Endpoint Prioritization : Evaluate dermal sensitization (LLNA assay), acute oral toxicity (LD in rodents), and respiratory irritation (OECD Test Guideline 403).
- Concentration Limits : Derive safe exposure levels based on the lowest effective dose across endpoints, as per IFRA standards for structurally related propanol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
